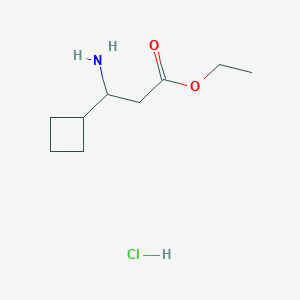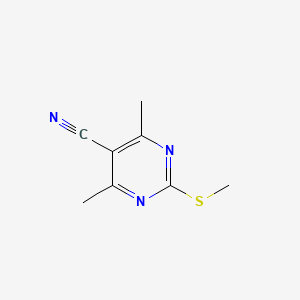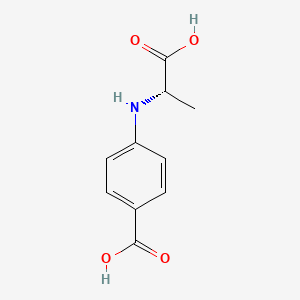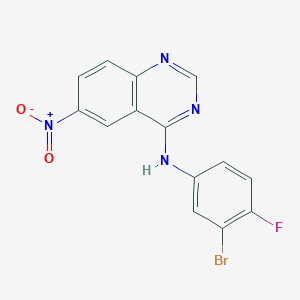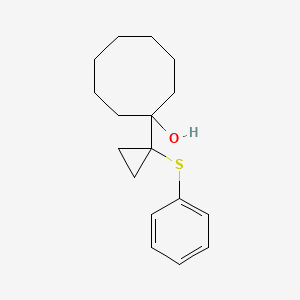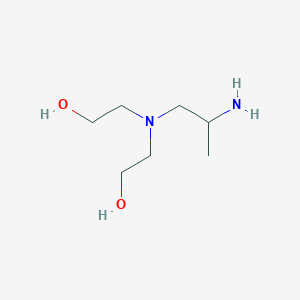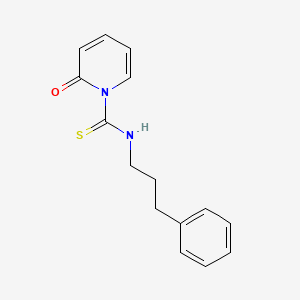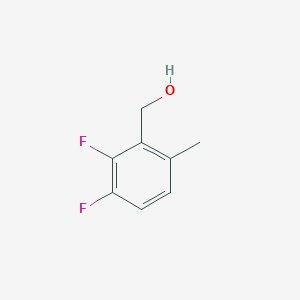
4-Chloro-3-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-iodo-5-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of chlorine and iodine atoms in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The nitration step introduces a nitro group, which is then reduced to an amine. This amine undergoes diazotization to form a diazonium salt, which is subsequently iodinated to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other functionalized derivatives.
Applications De Recherche Scientifique
4-Chloro-3-iodo-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Chloro-3-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways involved vary based on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 3-Chloro-5-iodo-4-methylpyridine
- 4-Chloro-3-methylpyridine
Uniqueness
4-Chloro-3-iodo-5-methylpyridine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .
Propriétés
Formule moléculaire |
C6H5ClIN |
|---|---|
Poids moléculaire |
253.47 g/mol |
Nom IUPAC |
4-chloro-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 |
Clé InChI |
HSAHLFXOXALKPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
